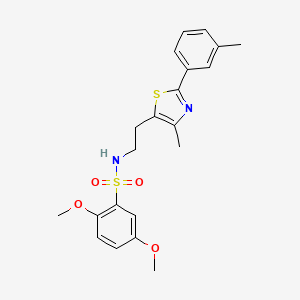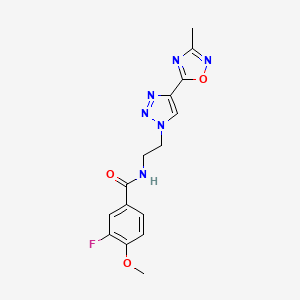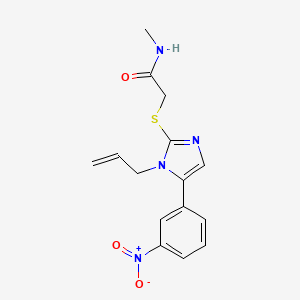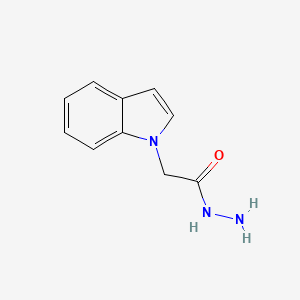
7-(3-Methyl-4-(m-Tolyl)piperazin-1-carbonyl)-3-Phenethylchinazolin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to belong to a class of compounds known as quinazoline derivatives . These compounds have been studied for their potential anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using single crystal development .Chemical Reactions Analysis
These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen
- Ergebnisse: Mehrere Verbindungen zeigten eine signifikante Aktivität mit IC50-Werten im Bereich von 1,35 bis 2,18 μM. Bemerkenswert ist, dass Verbindung 6e einen IC90 von 40,32 μM zeigte. Wichtig ist, dass diese Verbindungen für menschliche Zellen nicht toxisch waren .
- Potenzielle Anwendung: Verbindung 7 könnte aufgrund ihrer einzigartigen Struktur als Kinasen-Inhibitor untersucht werden. Weitere Studien sind erforderlich, um die Selektivität und Wirksamkeit zu beurteilen .
Antituberkulose-Aktivität
Kinasen-Inhibitorforschung
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 3-phenethyl-2,4(1H,3H)-quinazolinedione with 3-methyl-4-(m-tolyl)piperazine-1-carboxylic acid followed by cyclization and subsequent reduction.", "Starting Materials": [ "3-phenethyl-2,4(1H,3H)-quinazolinedione", "3-methyl-4-(m-tolyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "sodium borohydride (NaBH4)", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Activation of 3-methyl-4-(m-tolyl)piperazine-1-carboxylic acid with DCC and DMAP in DCM to form the corresponding active ester.", "Step 2: Addition of the active ester to 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of TEA in DCM to form the intermediate product.", "Step 3: Cyclization of the intermediate product by heating in DCM to form the cyclized product.", "Step 4: Reduction of the cyclized product with NaBH4 in acetic acid and ethanol to form the final product." ] } | |
CAS-Nummer |
892282-91-6 |
Molekularformel |
C29H30N4O3 |
Molekulargewicht |
482.584 |
IUPAC-Name |
7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H30N4O3/c1-20-7-6-10-24(17-20)32-16-15-31(19-21(32)2)27(34)23-11-12-25-26(18-23)30-29(36)33(28(25)35)14-13-22-8-4-3-5-9-22/h3-12,17-18,21H,13-16,19H2,1-2H3,(H,30,36) |
InChI-Schlüssel |
YYBYWUJNPWQTSZ-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2452852.png)
![2-[(1-Ethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2452854.png)

![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)


![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)

